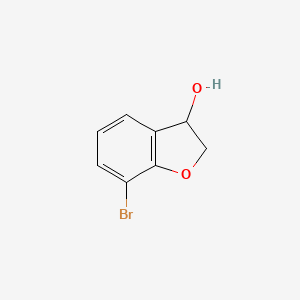

7-Bromo-2,3-dihydrobenzofuran-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXQKMUDRAZXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 2,3 Dihydrobenzofuran 3 Ol and Analogues

Regioselective Bromination Approaches for Dihydrobenzofuran Scaffolds

The introduction of a bromine atom at a specific position on the dihydrobenzofuran ring is crucial for the synthesis of compounds like 7-Bromo-2,3-dihydrobenzofuran-3-ol. Regioselectivity in bromination is often challenging but can be achieved through several strategic approaches.

Electrophilic aromatic substitution is a common method for the bromination of dihydrobenzofuran. The electron-donating nature of the furan (B31954) oxygen atom directs electrophilic attack, but the presence of other substituents and the reaction conditions can influence the regioselectivity. smolecule.com

For instance, the treatment of 2,3-dihydrobenzofuran (B1216630) with bromine (Br₂) in acetic acid can lead to bromination, with the position of substitution being influenced by the presence and nature of other functional groups. smolecule.com In some cases, Lewis acids like iron(III) chloride (FeCl₃) can be employed to enhance the regioselectivity of the bromination reaction. smolecule.com The use of N-bromosuccinimide (NBS) is another effective method for electrophilic bromination, and its selectivity can be tuned by the reaction conditions. smolecule.comclockss.org For example, the reaction of a substituted 2,3-dihydrobenzofuran with NBS in benzene (B151609) under free radical conditions can lead to bromination at specific positions on the benzene ring. clockss.org

A study on the electro-bromination of benzofuran (B130515) demonstrated that the choice of solvent and bromide salt could selectively yield different brominated products, including 5-bromobenzofuran (B130475) and 5,7-dibromobenzofuran. researchmap.jpresearchgate.net Specifically, electrolysis in a mixture of acetic acid and water with ammonium (B1175870) bromide favored substitution at the C5-position. researchmap.jpresearchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. organic-chemistry.orgbaranlab.org This method involves the use of a directing group on the substrate, which chelates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as molecular bromine, to introduce a bromine atom at the desired position with high precision. smolecule.com

For 3-substituted dihydrobenzofurans, lithiation using n-butyllithium (n-BuLi) at low temperatures, followed by the addition of bromine, has been shown to afford 6-bromo products in high yields. smolecule.com This approach is particularly advantageous for substrates where electrophilic aromatic substitution might lead to a mixture of isomers. smolecule.com The directing group's ability to coordinate with the lithium reagent is key to the success and regioselectivity of this method. baranlab.org

Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofuran-3-ols

The synthesis of enantiomerically pure 2,3-dihydrobenzofuran-3-ols is of great interest due to the importance of chirality in biological activity. Transition metal-catalyzed asymmetric methodologies have emerged as powerful tools for achieving high enantioselectivity in the synthesis of these compounds.

A variety of transition metals, including copper and palladium, have been successfully employed in the enantioselective synthesis of chiral 2,3-dihydrobenzofuran-3-ols. nih.gov These methods often involve the use of chiral ligands to induce asymmetry in the product.

Copper-catalyzed asymmetric intramolecular additions have proven to be an effective method for the synthesis of chiral 2,3-dihydrobenzofuran-3-ol derivatives. thieme-connect.comnih.govthieme-connect.com In a notable example, a copper(I) catalyst supported by the (S,S)-QuinoxP* ligand was used for the highly enantioselective intramolecular addition of aryl pinacolboronic esters to unactivated ketones. thieme-connect.comnih.gov This protocol demonstrated broad substrate tolerance, affording a range of chiral 2,3-dihydrobenzofuran-3-ols in good yields and with high enantioselectivity. thieme-connect.comthieme-connect.com

The reaction conditions and the choice of ligand are critical for achieving high enantioselectivity. thieme-connect.com The use of copper(I) chloride and the QuinoxP* ligand was found to be particularly effective. thieme-connect.com This method represents a significant advancement as it utilizes an earth-abundant metal catalyst and is effective for non-activated ketones. thieme-connect.comthieme-connect.com

Table 1: Copper-Catalyzed Enantioselective Synthesis of 2,3-Dihydrobenzofuran-3-ols

| Substrate | Product | Yield (%) | ee (%) |

| Phenyl ketone | 2,3-Dihydro-3-hydroxy-3-phenylbenzofuran | 79 | 96 |

| Ortho-substituted phenyl ketone | 2,3-Dihydro-3-hydroxy-3-(o-tolyl)benzofuran | 71 | 86 |

| Alkyl ketone | 3-Ethyl-2,3-dihydro-3-hydroxybenzofuran | 64 | 94 |

| Tert-butyl ketone | 3-(tert-Butyl)-2,3-dihydro-3-hydroxybenzofuran | 78 | 94 |

| α-Substituted ketone | 2,3-Dihydro-3-hydroxy-2-methyl-3-phenylbenzofuran | 71 | 86 |

| Substituted aromatic ring | 5-Methoxy-2,3-dihydro-3-hydroxy-3-phenylbenzofuran | 56 | 85 |

Data sourced from a study on Cu(I)-catalyzed asymmetric intramolecular addition. thieme-connect.comthieme-connect.com

Palladium catalysis has been extensively used in the synthesis of dihydrobenzofuran derivatives. mdpi.comnih.gov Palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols provides a route to 2-methylene-2,3-dihydrobenzofuran-3-ols. mdpi.comnih.gov This reaction can be carried out under relatively mild conditions using a palladium iodide catalyst in an ionic liquid medium, allowing for catalyst recycling. mdpi.comnih.gov

The tandem Heck/Tsuji-Trost reaction is another powerful palladium-catalyzed method for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. researchgate.netnih.govnih.gov A highly enantioselective palladium/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed. nih.gov This reaction provides access to a variety of chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. nih.gov Furthermore, a palladium-catalyzed enantioselective Heck/borylation sequence of alkene-tethered aryl iodides has been shown to produce 2,3-dihydrobenzofuranyl boronic esters in high yields and with excellent enantioselectivity. semanticscholar.org

Table 2: Palladium-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | ee (%) |

| Cycloisomerization | 2-(1-Hydroxyprop-2-ynyl)phenols | PdI₂/KI/Morpholine | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 70-86 | N/A |

| Heck/Tsuji-Trost | o-Bromophenols and 1,3-dienes | Pd/TY-Phos | Chiral substituted 2,3-dihydrobenzofurans | High | High |

| Heck/Borylation | Alkene-tethered aryl iodides | Pd₂(dba)₃·CHCl₃/Ligand | 2,3-Dihydrobenzofuranyl boronic esters | High | Excellent |

Data compiled from various studies on palladium-catalyzed reactions. mdpi.comnih.govnih.govsemanticscholar.org

Organocatalytic and Metal-Free Asymmetric Approaches

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, complementing metal- and biocatalysis. au.dk These small organic molecules can catalyze a wide range of transformations with high enantioselectivity. In the context of dihydrobenzofuran synthesis, N-heterocyclic carbenes (NHCs) have been utilized as effective organocatalysts.

A notable example is the intramolecular Stetter reaction of β,β-disubstituted Michael acceptors, catalyzed by terpene-derived triazolium salts, to construct 2,2-disubstituted benzofuran-3(2H)-ones bearing a fully substituted quaternary stereogenic center. mdpi.com This method provides access to a variety of chiral benzofuran-3(2H)-ones in high yields and with excellent enantioselectivities (up to 99% ee). mdpi.com While metal-free, this approach demonstrates the potential of organocatalysis to construct challenging chiral scaffolds within the dihydrobenzofuran family. mdpi.com

Cyclization and Annulation Reactions for Dihydrobenzofuran Ring Construction

[3+2] Annulation Strategies

[3+2] annulation reactions represent a convergent and efficient strategy for the construction of five-membered rings, including the dihydrobenzofuran core. rsc.org Rhodium catalysts have been extensively used to mediate such transformations. For instance, the reaction of N-phenoxyacetamides with alkylidenecyclopropanes, catalyzed by rhodium, proceeds via a C-H and C-C bond activation sequence to yield 2,3-dihydrobenzofuran derivatives. rsc.org The use of a polar solvent like hexafluoroisopropanol (HFIP) can induce a [3+2] annulation to afford the desired products in moderate to high yields. rsc.org

Another rhodium-catalyzed [3+2] annulation involves the reaction of 2-alkenylphenols with N-phenoxyacetamides, providing access to 2,3-dihydrobenzofurans in excellent yields. rsc.org This reaction proceeds through a reversible C-H/N-H bond cleavage, insertion of the alkenylphenol, oxidative addition, intramolecular hydrogen transfer, and finally, nucleophilic 1,4-addition. rsc.org

C-H Activation and Functionalization Approaches

Direct C-H bond activation and functionalization have become a cornerstone of modern organic synthesis, offering atom- and step-economical routes to complex molecules. researchgate.netnih.gov In the synthesis of dihydrobenzofurans, this strategy has been successfully employed using various transition metals.

Rhodium-catalyzed C-H activation/[3+2] annulation of N-phenoxy amides with propargylic monofluoroalkynes has been demonstrated to produce α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues. rsc.org Similarly, rhodium-catalyzed asymmetric C-H functionalization of substituted phenoxyacetamides with diazooxindoles yields spirooxindoyl-substituted dihydrobenzofuran derivatives. nih.gov

Palladium catalysis has also been instrumental in C-H activation strategies. An enantioselective palladium-catalyzed synthesis of 2,3-dihydrobenzofuran derivatives was achieved through a sequence of Heck and Cacchi reactions. nih.gov Furthermore, a palladium-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers provides a direct route to the dihydrobenzofuran skeleton. nih.gov A sequential approach involving a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been developed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov

Intramolecular O-C2, C2-C3, C3-Aryl, and O-Aryl Bond Forming Reactions

The final ring-closing step in dihydrobenzofuran synthesis often involves the formation of a key intramolecular bond. cnr.it Copper-catalyzed intramolecular addition of aryl pinacol (B44631) boronic esters to unactivated ketones has been disclosed as an efficient method for the synthesis of chiral dihydrobenzofuran-3-ols. rsc.org

Transformations from Precursor 7-Bromo-2,3-dihydrobenzofuran-3-one Derivatives

The synthesis of this compound is frequently accomplished through the reduction of its corresponding ketone, 7-Bromo-2,3-dihydrobenzofuran-3-one. This transformation is a critical step that establishes the stereocenter at the C3 position. Modern synthetic approaches focus on asymmetric reduction to selectively produce a single enantiomer, which is often crucial for biological applications.

A notable method for this conversion involves asymmetric transfer hydrogenation. In one specific procedure, 7-bromo-2,3-dihydrobenzofuran-3-one is treated with a mixture of formic acid and triethylamine (B128534), which serves as the hydrogen source. chemicalbook.com The key to the enantioselectivity of this reaction is the use of a chiral transition metal catalyst. Chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II) has been effectively employed for this purpose. The reaction proceeds at room temperature and, after purification by silica (B1680970) gel column chromatography, yields the desired this compound. chemicalbook.com

The broader context of synthesizing chiral 2,3-dihydrobenzofuran-3-ol analogues often involves transition metal catalysis. Copper(I)-catalyzed enantioselective intramolecular additions of aryl pinacolboronic esters to unactivated ketones represent another advanced strategy for assembling these chiral alcohol analogues. rsc.orgnih.gov Similarly, nickel-catalyzed intramolecular additions of aromatic halides to ketones have been developed to produce 2,3-dihydrobenzofuran derivatives bearing a tertiary alcohol at the C3 position with high enantiomeric excess. rsc.org These methods highlight the importance of catalyst development in achieving high efficiency and stereocontrol in the synthesis of this structural motif.

| Precursor | Reagents and Catalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 7-Bromo-2,3-dihydrobenzofuran-3-one | Formic acid, Triethylamine, Chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II) | This compound | Asymmetric Transfer Hydrogenation | chemicalbook.com |

| Aryl pinacolboronic esters with ketone functionality | Cu(I) catalyst | Chiral 2,3-dihydrobenzofuran-3-ol analogues | Enantioselective Intramolecular Addition | rsc.orgnih.gov |

| ortho-Substituted aryl halides with ketone functionality | Nickel catalyst, bisoxazoline ligand | Chiral 2,3-dihydrobenzofuran-3-ol analogues | Enantioselective Intramolecular Addition | rsc.org |

Rearrangement Reactions in the Synthesis of 2,3-Dihydrobenzofuranols

Rearrangement reactions provide powerful and elegant pathways to the 2,3-dihydrobenzofuranol core structure, often constructing the heterocyclic system in a single, transformative step. These methods typically involve the formation and subsequent reorganization of a key intermediate.

One of the most classic and widely used methods is the Claisen rearrangement . This reaction typically involves an aryl allyl ether precursor, which upon heating, undergoes a google.comgoogle.com-sigmatropic rearrangement. google.comrsc.org The initial rearrangement product is an ortho-allyl phenol, which can then undergo an intramolecular cyclization to form the 2,3-dihydrobenzofuran ring. google.com Iron-catalyzed protocols for the Claisen rearrangement of allyl aryl ethers have been developed to facilitate this transformation. rsc.org A tandem Claisen rearrangement-cyclization of aryl methallyl ethers can directly afford 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) derivatives. researchgate.net

Lewis acid-promoted rearrangements also offer a viable route. For instance, the treatment of 2-(benzotriazolyl)-2,3-dihydrobenzofuran-3-ol intermediates with zinc bromide can induce a rearrangement of an alkyl group to yield 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org The precursor 2,3-dihydrobenzofuran-3-ols for this reaction are synthesized from appropriate 2-hydroxybenzophenones. arkat-usa.org

Photochemical rearrangements represent another distinct approach. The photocyclization of 2-alkoxybenzophenones has been utilized to synthesize various dihydrobenzofuranols. acs.org This method leverages light energy to induce the necessary bond formations and rearrangements to build the heterocyclic scaffold.

Furthermore, the rearrangement of strained ring systems can be employed. The treatment of bicyclo[4.2.0]oct-3-ene-2,5-dione systems, which can be formed from cycloaddition reactions, with a protic acid can effect their rearrangement to yield functionalized dihydrobenzofuranols. researchgate.netresearchgate.net

| Rearrangement Type | Typical Precursor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Claisen Rearrangement | Aryl allyl ethers | Heat or Fe-catalyst | 2,3-Dihydrobenzofurans | google.comrsc.org |

| Lewis Acid-Promoted Rearrangement | 2-(Benzotriazolyl)-2,3-dihydrobenzofuran-3-ols | Zinc bromide | Rearranged 2,3-dihydrobenzofuran-2-ones | arkat-usa.org |

| Photochemical Rearrangement | 2-Alkoxybenzophenones | UV light | Dihydrobenzofuranols | acs.org |

| Acid-Catalyzed Rearrangement | Bicyclo[4.2.0] systems | Protic acid | Dihydrobenzofuranols | researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 2,3 Dihydrobenzofuran 3 Ol Systems

Reactivity Profile of the Bromine Substituent

The bromine atom at the C-7 position of the benzofuran (B130515) ring is a key functional group that significantly influences the molecule's reactivity, providing a handle for a variety of chemical transformations.

For instance, the bromine atom can be readily displaced by various nucleophiles in the presence of a suitable palladium catalyst. This allows for the introduction of a wide range of substituents at the C-7 position, a crucial step in the synthesis of more complex molecules. A notable application is the synthesis of immunomodulatory compounds, where the 7-bromo-2,3-dihydrobenzofuran-3-ol is a key intermediate. google.com

A generalized scheme for such a cross-coupling reaction is as follows:

This compound + R-M → 7-R-2,3-dihydrobenzofuran-3-ol + M-Br

Where:

R-M represents an organometallic reagent (e.g., boronic acids, organozinc reagents, etc.)

M can be Boron, Zinc, or other metals.

A Palladium catalyst is typically required to facilitate the reaction.

This reactivity allows for the construction of elaborate molecular architectures, as demonstrated in the synthesis of complex drug candidates. google.com

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a radical species. This type of reaction is typically initiated by radical initiators (e.g., AIBN) or by photolysis. The resulting aryl radical can then participate in various radical-mediated transformations, such as addition to double bonds or hydrogen atom abstraction. While less common than the palladium-catalyzed reactions, radical pathways offer an alternative route for the functionalization of the C-7 position.

Reactions Involving the Hydroxyl Group at C-3

The secondary hydroxyl group at the C-3 position of the dihydrofuran ring is another key site of reactivity. It can undergo a variety of transformations typical of alcohols, including:

Etherification: The hydroxyl group can react with alkyl halides or other electrophiles in the presence of a base to form ethers. This is a common strategy for introducing diverse side chains, as seen in the synthesis of certain bioactive molecules where the 2,3-dihydrobenzofuran-3-yl moiety is linked to other molecular fragments via an ether linkage. googleapis.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of esters. This can be used to introduce ester functionalities or to protect the hydroxyl group during subsequent synthetic steps.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 7-bromo-2,3-dihydrobenzofuran-3-one. This transformation can be achieved using a variety of oxidizing agents. The resulting ketone is a valuable intermediate for further synthetic manipulations.

The reactivity of this hydroxyl group is crucial for linking the this compound core to other molecules, a key step in the development of new chemical entities. google.com

Ring-Opening and Rearrangement Reactions of the Dihydrobenzofuran Core

Under certain conditions, the dihydrobenzofuran ring system can undergo ring-opening or rearrangement reactions. These transformations are often promoted by strong acids or bases, or by heat. For example, treatment with a strong acid could potentially lead to cleavage of the ether linkage, followed by rearrangement to a more stable carbocation intermediate. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of any other substituents present on the molecule.

Oxidative Transformations of the Dihydrobenzofuran Scaffold

Beyond the oxidation of the C-3 hydroxyl group, the dihydrobenzofuran scaffold itself can be subject to oxidative transformations. Depending on the oxidant and reaction conditions, this could involve dearomatization of the benzene (B151609) ring or oxidative cleavage of the dihydrofuran ring. These transformations are generally less controlled and can lead to a mixture of products.

Detailed Mechanistic Investigations of Key Synthetic and Degradative Processes

The synthesis of this compound itself often involves a multi-step process. One common route starts from 3-bromo-2-hydroxybenzaldehyde. googleapis.com The mechanism of this transformation likely involves the formation of an epoxide intermediate from the corresponding aldehyde, followed by intramolecular cyclization.

Mechanistic studies of the various reactions that this compound undergoes are crucial for optimizing reaction conditions and for the rational design of new synthetic routes. For example, understanding the mechanism of the palladium-catalyzed cross-coupling reactions allows for the selection of the optimal catalyst, ligand, and reaction conditions to achieve high yields and selectivity. Similarly, detailed mechanistic investigations into any degradation pathways are important for assessing the stability of the molecule and for identifying potential impurities that may form during its synthesis or storage.

Stereochemical Considerations in 7 Bromo 2,3 Dihydrobenzofuran 3 Ol Chemistry

Elucidation of Relative and Absolute Configurations of Stereocenters

The unambiguous determination of the relative and absolute stereochemistry of 7-bromo-2,3-dihydrobenzofuran-3-ol and its derivatives is crucial for establishing structure-activity relationships. Several analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute configuration. arkat-usa.orgcambridge.orgresearchgate.net For instance, the structures of various substituted 2,3-dihydrobenzofuran (B1216630) derivatives have been confirmed by X-ray analysis, which helps in understanding the spatial arrangement of substituents on the dihydrofuran ring. arkat-usa.orgresearchgate.net In one study, the crystal structure of a precursor, 2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-ol, was analyzed to confirm its stereochemistry. cambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The magnitude of the coupling constant (³J) between the protons at C2 and C3 (H2 and H3) is particularly informative. nih.gov According to the Karplus equation, the coupling constant for cis-isomers is generally larger than for trans-isomers in the 2,3-dihydrobenzofuran ring system. nih.gov For example, observed coupling constants of J(H2-H3) = 9.1 Hz have been used to confirm a cis relative stereochemistry in related dihydrobenzofuran products. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, helping to deduce the stereochemical and conformational details of flexible molecules like dihydrobenzofuran derivatives. beilstein-journals.org

Chemical Correlation and Asymmetric Synthesis: The absolute configuration can often be assigned by chemically correlating the target compound to a molecule of known stereochemistry. acs.org Alternatively, when a compound is prepared via a well-understood stereoselective synthetic route using a chiral catalyst or reagent of known configuration, the absolute stereochemistry of the product can be inferred. acs.orgchemicalbook.com For example, the synthesis of (-)-rocaglamide, a complex natural product containing a dihydrobenzofuran moiety, allowed for the assignment of its absolute stereochemistry. acs.org

Diastereoselective and Enantioselective Control in Synthetic Pathways

The development of synthetic methods that afford specific stereoisomers of this compound is a significant area of research. These methods can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: When creating two or more stereocenters in a single reaction, controlling the relative stereochemistry is key. For 2,3-disubstituted dihydrobenzofuran-3-ols, this means controlling the formation of syn vs. anti (or cis vs. trans) diastereomers. This has been achieved with high levels of control. For example, Rh-catalyzed reactions have been used to synthesize 3-hydroxyoxindole-containing 2,3-dihydrobenzofuran derivatives with excellent diastereoselectivity (up to 95:5 dr). nih.gov Similarly, stereoselective C-H insertion reactions using dirhodium carboxylate catalysts have produced 2,3-dihydrobenzofuran skeletons with high trans diastereoselectivity (>91:9 dr). nih.gov

Enantioselective Synthesis: Creating a single enantiomer of this compound requires an enantioselective approach. A common strategy is the asymmetric reduction of the corresponding ketone, 7-bromo-3(2H)-benzofuranone. chemicalbook.comnih.gov This can be achieved using chiral catalysts. One documented method involves the use of a ruthenium (II) catalyst, chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II), in the presence of formic acid and triethylamine (B128534) to reduce 7-bromo-2,3-dihydrobenzofuran-3-one to the desired alcohol. chemicalbook.com This transfer hydrogenation reaction yields the chiral alcohol with high enantioselectivity.

Biocatalysis offers another powerful route. Engineered enzymes, such as myoglobins, have been employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans to produce stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). rochester.edunih.gov Other transition-metal-catalyzed reactions, including those using copper, palladium, and iridium, have also been developed for the efficient synthesis of chiral dihydrobenzofuran-3-ols and related structures. nih.govresearchgate.net

| Method | Catalyst/Reagent | Substrate | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (1S,2S)-Ru(II)-TsDPEN complex | 7-Bromo-3(2H)-benzofuranone | High ee (not specified) | chemicalbook.com |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Benzofurans | >99.9% de, >99.9% ee | rochester.edunih.gov |

| Cu-Catalyzed [3+2] Cycloaddition | Cu(OTf)₂ / SPDO-ligand | Quinone esters & Styrenes | 86-99% ee | nih.gov |

| Rh-Catalyzed C-H Insertion | Dirhodium carboxylate | Aryldiazoacetates | 84% ee (trans) | nih.gov |

Chiral Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (a 1:1 mixture of enantiomers), separation of the individual enantiomers is necessary to study their distinct properties. This process is known as chiral resolution.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture. For racemic alcohols like this compound, an enzymatic acylation can be performed. The enzyme will selectively acylate one enantiomer, for example, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods. A strategy involving enzyme-catalyzed dynamic kinetic resolution has been developed for the asymmetric synthesis of 2,3-dihydrobenzofuran esters from the corresponding alcohols. nih.govst-andrews.ac.uk

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating enantiomers on both analytical and preparative scales. nih.govmdpi.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are particularly effective for this class of compounds. nih.gov The enantiomeric separation of various chiral dihydrobenzofurans has been successfully reported using derivatized β-cyclodextrin stationary phases. researchgate.net

| Technique | Principle | Typical Application | Reference |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Separation of racemic alcohols/esters. | nih.govacs.org |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of a wide range of racemic compounds. | nih.govmdpi.com |

Conformational Analysis of the 2,3-Dihydrobenzofuran Ring System

Unlike the planar benzofuran (B130515) ring, the five-membered dihydrofuran ring in this compound is non-planar. Its flexibility allows it to adopt various conformations, with the "envelope" conformation being the most common. In this arrangement, four of the five ring atoms are coplanar, while the fifth atom (either C2 or C3) is out of the plane.

The specific conformation adopted can be influenced by the nature and stereochemistry of the substituents at C2 and C3. Understanding the preferred conformation is important as it dictates the spatial orientation of the substituents, which in turn affects the molecule's interaction with biological targets.

Computational Studies: Density Functional Theory (DFT) calculations are frequently used to determine the geometry-optimized structures and relative energies of different possible conformers. core.ac.ukresearchgate.netsemanticscholar.org These computational models can predict the most stable conformation, such as a "cone" or "partial-cone" shape in more complex macrocyclic systems containing the dihydrobenzofuran unit. core.ac.uk

NMR Spectroscopy: As mentioned previously, NMR techniques are invaluable for conformational analysis in solution. The analysis of proton-proton coupling constants (³JHH) and NOE data can provide detailed information about dihedral angles and inter-proton distances, respectively, allowing for the elucidation of the predominant conformation in solution. beilstein-journals.orgcore.ac.uk Studies on related systems have used these methods to confirm conformations predicted by computational models. core.ac.uk

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 7-Bromo-2,3-dihydrobenzofuran-3-ol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity and Functional Groups

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the connectivity of atoms and identifying the functional groups present in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-ol, the ¹H NMR spectrum (300 MHz, CDCl₃) shows characteristic signals that help in its structural determination. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. In the case of 2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-ol, the ¹³C NMR spectrum (75 MHz, CDCl₃) provides key data for its structural analysis. rsc.org For another related structure, 5-bromo-2-(bromomethyl)-7-methyl-2,3-dihydrobenzofuran, the ¹³C NMR spectrum (75 MHz, CDCl₃) is also instrumental in its characterization. rsc.org

Below is a table summarizing typical ¹H and ¹³C NMR data for dihydrobenzofuran derivatives, which can be used as a reference for interpreting the spectra of this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.41 - 6.81 | 160.9 - 112.7 | m, d | 8.6, 2.2 |

| CH-OH | 5.35 | 76.0 | d | |

| CH₂-O | 4.90 - 3.59 | 91.7 | d, t | 10.0 |

Note: The data presented is a generalized representation for dihydrobenzofuran derivatives and may vary for this compound. Specific data for the target compound should be determined experimentally.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. The HMBC spectrum was instrumental in identifying the structure of vibralactone (B1257129) S, a related natural product. umn.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

The application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular architecture of this compound. umn.edu

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. This is often achieved by using chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, leading to separate signals in the NMR spectrum. The resolution of racemic mixtures of 2,2-disubstituted 2,3-dihydro-benzofuran-3-ols has been achieved using methods that can be monitored by NMR. ias.ac.in

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound. rsc.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of individual components.

In the analysis of this compound, mass spectrometry would be used to:

Determine the Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the elemental composition and molecular formula (C₈H₇BrO₂). rsc.org

Analyze Fragmentation Patterns: By observing the fragmentation pattern of the molecule in the mass spectrometer, researchers can deduce the structure of different parts of the molecule, further confirming its identity. The presence of the bromine atom would lead to a characteristic isotopic pattern in the mass spectrum.

LC-MS is particularly useful for the analysis of dihydrobenzofuran derivatives and their metabolites. thegoodscentscompany.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups within the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

C-O stretch (ether and alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

X-ray Crystallography for Solid-State Structure Determination

Detailed research findings have reported the crystal structure of a compound with the chemical formula C8H7BrO2, corresponding to this compound. The crystallographic analysis revealed that the compound crystallizes in the monoclinic system with the space group P2/1. acs.org The determination of the crystal structure offers critical insights into the molecular geometry and intermolecular interactions that govern the packing of the molecules in the crystal lattice.

The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been meticulously determined. These parameters are essential for the complete description of the crystal structure and for the unambiguous identification of the compound in its solid form. The refinement of the crystal structure data provides a high degree of precision, with final R indices indicating a good fit between the experimental data and the determined structure. acs.org The Cambridge Crystallographic Data Centre (CCDC) has assigned the deposition number 973925 to the supplementary crystallographic data for this compound, making the detailed structural information accessible to the scientific community. acs.org

The following table summarizes the key crystallographic data obtained for this compound.

| Crystallographic Parameter | Value | Reference |

| Chemical Formula | C8H7BrO2 | acs.org |

| Formula Weight | 215.05 | acs.org |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2/1 | acs.org |

| a (Å) | 4.6871(6) | acs.org |

| b (Å) | 5.3721(7) | acs.org |

| c (Å) | 15.900(2) | acs.org |

| α (°) | 90 | acs.org |

| β (°) | 97.381(2) | acs.org |

| γ (°) | 90 | acs.org |

| Volume (ų) | 397.03(9) | acs.org |

| Z | 2 | acs.org |

| Temperature (K) | 298(2) | acs.org |

| Wavelength (Å) | 0.71073 | acs.org |

| Calculated Density (Mg/m³) | 1.799 | acs.org |

| Final R indices [I > 2σ(I)] | R1 = 0.0282, wR2 = 0.0707 | acs.org |

| CCDC Deposition Number | 973925 | acs.org |

This comprehensive crystallographic data is invaluable for researchers in the fields of medicinal chemistry and materials science, as the solid-state structure directly influences the physical properties and biological activity of the compound.

Computational Chemistry and Theoretical Studies on 7 Bromo 2,3 Dihydrobenzofuran 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecules of this size. researchgate.net It is widely used to determine the electronic structure, optimize molecular geometry, and calculate the energetics of 7-Bromo-2,3-dihydrobenzofuran-3-ol and its derivatives.

Electronic Structure: DFT calculations, often using the B3LYP functional, are employed to investigate the electronic properties of the molecule. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.net For derivatives of this compound, a HOMO-LUMO gap of approximately 5.2 eV has been calculated, which suggests moderate reactivity. The bromine atom at the 7-position significantly influences the electronic landscape by withdrawing electron density from the aromatic system.

Table 1: Calculated Electronic Properties of a 7-Bromo-2,3-dihydrobenzofuran Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Indicates moderate chemical reactivity and kinetic stability. |

| Electron Density on Bromine | -0.23 e⁻ | Shows the electron-withdrawing nature of the bromine atom. |

Molecular Geometry: DFT is used to predict the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. researchgate.net For this compound, a crucial structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl group at position 3 and the furan (B31954) oxygen atom (O–H⋯O). This interaction significantly influences the molecule's conformation and properties. In related derivatives, this hydrogen bond distance has been calculated to be around 2.65 Å. The dihydrofuran ring itself is nearly planar, with only minor puckering.

Table 2: Key Geometric Parameters for a this compound Derivative

| Parameter | Typical Calculated Value | Source |

|---|---|---|

| Intramolecular H-Bond (O–H⋯O) | ~2.65 Å | |

| Dihydrofuran Ring Conformation | Near-planar |

Energetics: Theoretical calculations are also vital for understanding the relative stability of different isomers and conformers. For instance, in studies of related coumarinyl 2,3-dihydrobenzofurans, quantum chemical modeling demonstrated a very low energy difference between cis and trans diastereomers, explaining why they are often formed as inseparable mixtures. arkat-usa.org This type of energetic analysis is critical for predicting the outcomes of chemical reactions and understanding the thermodynamic landscape of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding conformational flexibility and interactions with biological targets.

Conformational Analysis: While DFT provides a static picture of the lowest energy state, MD simulations reveal how the molecule behaves at physiological temperatures, exploring different accessible conformations. For the 2,3-dihydrobenzofuran (B1216630) scaffold, these simulations can quantify the flexibility of the dihydrofuran ring, which generally exhibits limited puckering with a low energy barrier.

Ligand-Target Interactions: A primary application of MD simulations for this class of compounds is to model their interaction with biological macromolecules. smolecule.com Researchers use MD to assess how analogues of this compound bind to the active sites of proteins and enzymes. smolecule.com These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the mechanism of action at a molecular level. smolecule.com Such studies are crucial in drug discovery for evaluating the potential of these compounds as inhibitors for various targets.

Table 3: Applications of Molecular Dynamics Simulations for Dihydrobenzofuran Analogues

| Application | Example Target | Insights Gained |

|---|---|---|

| Binding Mode Prediction | Fungal/Bacterial Enzymes (e.g., mPGES-1) | Assesses binding affinity and orientation in the active site. |

| Inhibitor Design | Phosphodiesterase 1B (PDE1B) | Guides the design of more potent and selective inhibitors. |

| Interaction Studies | Proteins in disease pathways | Reveals dynamic interactions and stability of the complex. smolecule.com |

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters, which aids in the characterization and identification of synthesized compounds. researchgate.net

A strong correlation between calculated and experimental spectra provides a powerful tool for structural elucidation. researchgate.net Theoretical calculations can predict a range of spectroscopic data, including NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-visible absorption wavelengths. researchgate.net It is a common practice to apply a scaling factor to the calculated vibrational frequencies, as DFT methods tend to overestimate them. researchgate.net This combined experimental and theoretical approach leads to a more accurate and complete assignment of spectroscopic signals. researchgate.net

Table 4: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| NMR Spectroscopy | Chemical shifts (δ), spin-spin coupling constants (J) | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (with scaling factors) researchgate.net |

| UV-Visible Spectroscopy | Absorption wavelengths (λmax), electronic transitions | Time-Dependent DFT (TD-DFT) researchgate.net |

| Raman Spectroscopy | Raman shifts and activities | DFT researchgate.net |

Mechanistic Studies of Chemical Reactions via Transition State Calculations

Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Transition state calculations, typically performed using DFT, allow chemists to map out the energy profile of a reaction pathway, identifying intermediates and the high-energy transition states that connect them. wisconsin.edudergipark.org.tr

These calculations are applied to reactions involving the 2,3-dihydrobenzofuran scaffold, such as its synthesis or subsequent modification. For example, theoretical studies have been used to investigate the transition states in the transition metal-catalyzed cyclization reactions that form the dihydrobenzofuran ring system. nih.govrsc.org By calculating the activation energies for different potential pathways, researchers can predict the feasibility of a reaction, understand its regioselectivity, and propose modifications to the catalyst or reaction conditions to improve the outcome. rsc.orgacs.org

Table 5: Reaction Types Studied by Transition State Calculations

| Reaction Type | System Studied | Purpose of Calculation |

|---|---|---|

| Intramolecular Cyclization | Phenylethan-2'-ols | To understand regioselectivity in ring formation. acs.org |

| Catalytic Synthesis | Rh-catalyzed annulation | To elucidate the role of rhodacycle intermediates. rsc.org |

| Molecular Rearrangement | 3-Hydroxy-dihydrobenzofuran derivatives | To predict thermodynamic feasibility and pathways. dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For analogues of this compound, QSAR models are developed to guide the design of new molecules with enhanced potency or other desirable properties. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of unsynthesized compounds. For example, a QSAR study might correlate the electronegativity and position of the bromine substituent with target affinity or metabolic stability. The foundational data for these models often comes from structure-activity relationship (SAR) studies, such as those performed on 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as PARP-1 inhibitors, where the effect of substituents at various positions on inhibitory concentration (IC₅₀) was systematically evaluated. acs.org

Table 6: QSAR Modeling for Dihydrobenzofuran Analogues

| Component | Description / Example |

|---|---|

| Molecular Descriptors | Electronic (e.g., electronegativity of Br), Steric (e.g., molecular volume), Hydrophobic (e.g., logP). |

| Biological Endpoint | Inhibitory concentration (IC₅₀), binding affinity (Ki), receptor activation. acs.org |

| Application | Predicting biological activity, guiding lead optimization, assessing potential metabolic instability. |

Exploration of Biological Activities and Structure Activity Relationships Sar in Vitro

Investigation of Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitory Activity and SAR in vitro

The enzyme Poly(ADP-ribose)polymerase-1 (PARP-1) is a key target in cancer therapy. The 2,3-dihydrobenzofuran (B1216630) framework has been identified as a promising pharmacophore for the design of PARP-1 inhibitors. researchgate.net Researchers have synthesized and evaluated novel derivatives based on 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffolds. nih.gov

A structure-based design strategy led to the identification of a 2,3-dihydrobenzofuran-7-carboxamide (Compound 3) with a moderate PARP-1 inhibitory activity, showing an IC₅₀ value of 9.45 μM. nih.govcardiff.ac.uk To explore the structure-activity relationships (SAR), modifications were made at various positions of the dihydrobenzofuran ring.

Substitution at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide core with a bromo group (Compound 4) resulted in a loss of activity, with the IC₅₀ value exceeding 25 μM. cardiff.ac.uk This suggests that substitution at this particular position is detrimental to PARP-1 inhibition. In contrast, modifications at the 2-position of the scaffold proved more fruitful. For instance, introducing a methyl group at the 2-position (rac-13a) resulted in an IC₅₀ of 10.44 μM, and further substitution with fluorine at the 5-position (rac-13c) enhanced potency four-fold (IC₅₀ = 2.45 μM). cardiff.ac.uk

An alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (Compound 36, IC₅₀ = 16.2 μM), allowed for extensive modifications at the 2-position. researchgate.netnih.gov Attaching substituted benzylidene groups at this position led to a significant boost in potency. The 3',4'-dihydroxybenzylidene derivative (Compound 58) showed a 30-fold improvement in potency with an IC₅₀ of 0.531 μM. researchgate.netnih.gov Further enhancements were achieved by adding various heterocycles to the benzylidene moiety, yielding compounds with IC₅₀ values as low as 0.079 μM. researchgate.netnih.gov

Crystal structures of several inhibitors bound to PARP-1 have provided insight for further development, revealing that the aromatic ring of the dihydrobenzofuran core stabilizes through π–π stacking interactions with Tyr907 in the enzyme's binding site. cardiff.ac.uk

| Compound | Scaffold | Modification | PARP-1 IC₅₀ (μM) |

| 3 | 2,3-dihydrobenzofuran-7-carboxamide | - | 9.45 nih.govcardiff.ac.uk |

| 4 | 2,3-dihydrobenzofuran-7-carboxamide | 5-Bromo | >25 cardiff.ac.uk |

| rac-13c | 2,3-dihydrobenzofuran-7-carboxamide | 2-Methyl, 5-Fluoro | 2.45 cardiff.ac.uk |

| 36 | 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | - | 16.2 nih.gov |

| 58 | 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | 2-(3',4'-dihydroxybenzylidene) | 0.531 researchgate.netnih.gov |

| 66 | 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | 2-(benzylidene with heterocycle modification) | 0.718 - 0.079 researchgate.net |

Evaluation of Antimicrobial and Antiviral Activities in vitro

Derivatives of the benzofuran (B130515) and dihydrobenzofuran core have demonstrated notable antimicrobial and antiviral properties in various in vitro assays. jst.go.jpnih.gov

Antimicrobial Activity: Studies have shown that 7-Bromo-2,3-dihydrobenzofuran possesses antimicrobial effects against a variety of bacterial strains. researchgate.net Research into ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol revealed that certain brominated compounds were effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. core.ac.uk Specifically, some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against both Gram-positive bacteria and fungi. core.ac.uk The introduction of substituents such as halogens at the 5-position of the benzofuran ring has been shown to be closely related to antibacterial activity. jst.go.jp

Antiviral Activity: The broader class of benzofuran derivatives has been reported to possess antiviral activities. jst.go.jp While direct antiviral data on 7-Bromo-2,3-dihydrobenzofuran-3-ol is limited, studies on structurally related heterocyclic systems highlight the potential role of halogenation. For example, 6-halogenated 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, including a bromo-analog (MDL 20,646), were found to be potent antirhinovirus compounds with median 50% inhibitory concentrations (IC₅₀) as low as 0.006 µg/ml. nih.gov These halogenated analogs could achieve a 99% reduction in the yield of progeny virions at concentrations of just 0.004 µg/ml. nih.gov Recent research has also focused on developing oral and nasal formulations with virucidal activity against SARS-CoV-2 and influenza viruses, although the active ingredients were not dihydrobenzofuran derivatives. nih.gov

Receptor Binding Studies and Mechanistic Insights (e.g., Serotonin (B10506) Receptor Ligand Interactions in vitro)

Dihydrobenzofuran derivatives have been extensively studied as ligands for various receptors, particularly serotonin (5-HT) receptors, which are implicated in a range of neurological processes.

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for their antagonistic activity at the 5-HT₃ receptor. mdpi.com These in vitro binding assays demonstrated that the stereochemistry of the dihydrobenzofuran ring and its substituents significantly influences binding affinity. For instance, the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring increased pharmacological activity. mdpi.com

In another study, tetrahydrobenzodifuran analogues, which are rigid versions of phenylalkylamines, were assessed for their interaction with 5-HT₂ receptors. The compound 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane (a bromo-dihydrobenzofuran derivative) was found to be exceptionally potent. It displayed high affinity for human 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₑ receptors, with Ki values in the nanomolar to subnanomolar range. These findings suggest that the dihydrofuran rings effectively model the active binding conformation of the parent compounds and that a hydrophobic substituent, such as bromine, para to the alkylamine side chain enhances activity. The high affinity of these bromo-derivatives makes them some of the most potent hallucinogen-like phenylalkylamine derivatives reported.

| Compound/Derivative Class | Receptor Target | In Vitro Activity (Ki) | Reference |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (24) | 5-HT₃ | 0.055 nM mdpi.com | mdpi.com |

| 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane (7b) | 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂ₑ | Nanomolar to subnanomolar |

Cytochrome P450 Inhibition Studies in vitro

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. nih.gov In vitro studies are essential to assess the potential of new chemical entities to inhibit these enzymes.

Research on benzofuran and its derivatives has shown inhibitory effects on various CYP isoforms. One study investigating synthetic models related to methoxalen and menthofuran (B113398) found that a 4-methoxybenzofuran (B8762342) derivative inhibited CYP2A6 with an IC₅₀ value of 2.20 µM. researchgate.net This isoform is responsible for the metabolism of nicotine (B1678760) and the activation of certain procarcinogens. researchgate.net The study noted that a furanocoumarin derivative with a dihydrofuran ring showed poor inhibitory activity, suggesting the unsaturated furan (B31954) ring may be important for the interaction with CYPs in that specific chemical series. researchgate.net

Other research has focused on the inhibition of different CYP enzymes by benzofuran-containing compounds. A series of 1-(benzofuran-2-ylmethyl)imidazoles were found to be 3-7 times more potent than aminoglutethimide (B1683760) at inhibiting aromatase (P450Arom). nih.gov In a separate study, 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives were evaluated for CYP26A1 inhibitory activity, with the 4-ethyl and 4-phenyl derivatives showing IC₅₀ values of 4.5 and 7 µM, respectively. Furthermore, an investigation into methylenedioxy-derived designer drugs, including benzofurans, revealed significant inhibition of CYP2D6 by all tested compounds.

While specific data on the CYP inhibition profile of this compound is not available, the existing literature on related benzofuran and dihydrobenzofuran structures indicates a potential for interaction with various CYP isoforms, underscoring the need for such evaluation in the development of any therapeutic candidate from this class.

Role of Bromine Substitution in Modulating Biological Activity and Potency

The substitution of a hydrogen atom with bromine on the 2,3-dihydrobenzofuran scaffold can profoundly influence the biological activity and potency of the resulting compound. The effect is highly dependent on the position of the bromine atom and the specific biological target.

In the context of PARP-1 inhibition , placing a bromine atom at the 5-position of a 2,3-dihydrobenzofuran-7-carboxamide lead compound was detrimental, leading to a complete loss of activity (IC₅₀ >25 μM). cardiff.ac.uk This highlights a negative steric or electronic influence at this specific location for this particular enzyme interaction.

Conversely, for serotonin receptor ligands , bromine substitution has proven highly beneficial. The introduction of a bromine atom at the 8-position of a tetrahydrobenzodifuran derivative (a rigid dihydrobenzofuran analog) resulted in one of the most potent 5-HT₂ receptor agonists known. This suggests that the bromo group occupies a hydrophobic pocket in the receptor's binding site, enhancing affinity.

These examples demonstrate that bromine is not just a simple placeholder but an active modulator of biological function. Its size, electronegativity, and lipophilicity can alter a molecule's conformation, binding interactions, and metabolic fate, leading to a wide spectrum of effects from complete inactivation to a dramatic increase in potency, depending on the specific molecular context.

Future Perspectives and Emerging Research Avenues for 7 Bromo 2,3 Dihydrobenzofuran 3 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,3-dihydrobenzofurans, including the 7-bromo-3-ol variant, is an area of active research, with a growing emphasis on sustainability and efficiency. mdpi.comresearchgate.net Current methods often rely on the reduction of the corresponding 7-bromo-2,3-dihydrobenzofuran-3-one. chemicalbook.com Future developments are focused on creating more environmentally benign and atom-economical processes.

One promising direction is the use of photocatalysis, particularly with visible light, which offers a mild and sustainable approach to constructing the dihydrobenzofuran core. researchgate.netmdpi.com For instance, visible light-mediated oxyselenocyclization of 2-allylphenols has been demonstrated as a sustainable method for synthesizing related structures. mdpi.com Another avenue involves cascade reactions, where multiple bond-forming events occur in a single operation, reducing waste and improving efficiency. rsc.org The development of flow chemistry processes, such as the flow photolysis of aryldiazoacetates, also presents a scalable and consistent method for producing dihydrobenzofuran skeletons. rsc.org These novel strategies aim to minimize the use of hazardous reagents and reduce energy consumption compared to traditional synthetic protocols.

Table 1: Emerging Sustainable Synthetic Strategies for Dihydrobenzofurans

| Synthetic Strategy | Key Features | Potential Advantages for 7-Bromo-2,3-dihydrobenzofuran-3-ol Synthesis |

| Visible-Light Photocatalysis | Uses light as a renewable energy source; often proceeds under mild conditions. researchgate.netmdpi.com | Reduced energy costs, increased safety, and access to unique reaction pathways. |

| Cascade Reactions | Multiple transformations in one pot. rsc.org | Increased efficiency, reduced solvent waste, and simplified purification. |

| Flow Chemistry | Continuous processing in microreactors. rsc.org | Enhanced safety, precise control over reaction parameters, and easier scalability. |

| Fe-catalyzed Claisen Rearrangement | Utilizes an earth-abundant and less toxic metal catalyst. rsc.orgresearchgate.net | Lower cost and environmental impact compared to precious metal catalysts. |

Design of Advanced Catalytic Systems for Enhanced Stereoselectivity

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of catalytic systems that can control the three-dimensional arrangement of atoms is of paramount importance. Asymmetric synthesis of dihydrobenzofuran-3-ol derivatives has been achieved with high enantioselectivity using transition metal catalysts. rsc.orgnih.govrsc.org

Future research will likely focus on designing more sophisticated and efficient catalysts. This includes the use of earth-abundant metals like copper and nickel, which offer a more sustainable alternative to precious metals like rhodium and palladium. nih.govrsc.org For example, Cu(I)-catalyzed asymmetric intramolecular additions have been successfully used to prepare chiral 2,3-dihydrobenzofuran-3-ol derivatives. rsc.orgrsc.org The design of novel chiral ligands is central to this effort, as the ligand structure is crucial for inducing high levels of stereocontrol. Organocatalysis, using small organic molecules as catalysts, is another rapidly advancing field that provides a metal-free approach to stereoselective synthesis, as demonstrated by the use of N-heterocyclic carbenes (NHCs) in related systems. mdpi.com

Table 2: Catalytic Systems for Asymmetric Synthesis of Dihydrobenzofuran-3-ols

| Catalyst Type | Metal/System | Ligand/Catalyst Example | Key Transformation | Reported Efficiency |

| Transition Metal | Copper (Cu) | SPDO-ligated Cu(OTf)₂ | [3+2] Cycloaddition | 86-99% ee rsc.org |

| Transition Metal | Copper (Cu) | Cu(I) with chiral ligand | Intramolecular addition of aryl pinacolboronic esters to ketones | High enantioselectivity rsc.orgrsc.org |

| Transition Metal | Rhodium (Rh) | Dirhodium carboxylate | Stereoselective C-H insertion | >91:9 dr, 84% ee nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Chiral terpene-derived triazolium salts | Intramolecular Stetter reaction | up to 98% ee mdpi.com |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and for the rational design of new transformations. For the synthesis of dihydrobenzofurans, several complex, metal-catalyzed reactions are employed, and elucidating their precise mechanisms is an ongoing research endeavor. nih.govrsc.org

For instance, in rhodium-catalyzed syntheses of related dihydrobenzofurans, the formation of an oxonium ylide intermediate via intramolecular cyclization is a key step. nih.gov Subsequent reactions of this intermediate dictate the final product structure and stereochemistry. Similarly, for copper-catalyzed additions, a proposed catalytic cycle involves the exchange of ligands on the active copper catalyst, followed by the key bond-forming step. rsc.org Future research will employ a combination of experimental techniques (like kinetic studies and characterization of intermediates) and computational modeling (like Density Functional Theory calculations) to map out the energetic landscapes of these reactions. This deeper insight will enable chemists to fine-tune reaction conditions and catalyst design to overcome current limitations, such as improving yields, increasing stereoselectivity, and expanding the substrate scope.

Applications in Targeted Chemical Biology and Medicinal Chemistry Programs

The 2,3-dihydrobenzofuran (B1216630) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold found in compounds targeting a wide range of biological entities. rsc.orgresearchgate.net Derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. rsc.orgresearchgate.netresearchgate.net

This compound and its derivatives are valuable intermediates in the synthesis of potential therapeutic agents. The bromine atom can increase the compound's lipophilicity, which may facilitate its ability to cross cell membranes and interact with hydrophobic pockets in protein targets. Furthermore, the hydroxyl and bromo- groups serve as synthetic handles for further chemical modification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. acs.org For example, derivatives like (S)-7-bromo-2,3-dihydrobenzofuran-3-amine are explored as chiral building blocks in drug discovery programs. bldpharm.com Future work will likely see this compound used as a starting point for developing targeted probes for chemical biology research and as a core component in the design of new drug candidates for a variety of diseases. smolecule.com

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Organic and Medicinal Chemistry

The intersection of artificial intelligence (AI) and chemistry is rapidly creating new possibilities for synthesis and drug discovery. mdpi.com AI and machine learning (ML) algorithms are being developed to accelerate the design of novel compounds and to optimize their synthetic routes. mdpi.comresearchgate.net

For a molecule like this compound, AI can be applied in several ways. Computer-aided synthesis planning (CASP) tools, such as IBM's RXN for Chemistry and SYNSUP, can analyze the structure and propose the most efficient retrosynthetic pathways, potentially uncovering novel and more sustainable routes. researchgate.netacs.orgthieme.de These platforms are trained on vast datasets of chemical reactions and can predict reaction outcomes with increasing accuracy. thieme.de In medicinal chemistry, ML models can predict the biological activity, toxicity, and pharmacokinetic properties of derivatives based on their structure. mdpi.com This predictive power allows researchers to prioritize the synthesis of the most promising compounds, saving significant time and resources. The integration of AI is expected to streamline the entire discovery pipeline, from initial concept to the identification of potent and selective drug candidates derived from scaffolds like this compound.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-2,3-dihydrobenzofuran-3-ol, and how can purity be optimized?

Category: Synthesis and Purification A common approach involves halogenation of dihydrobenzofuran precursors followed by oxidation or functionalization. For example, analogous brominated benzofuran derivatives are synthesized via oxidation using reagents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity . Crystallization via slow evaporation of ethyl acetate solutions can further enhance purity .

Q. How can researchers validate the molecular structure of this compound?

Category: Structural Characterization Combine spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., bromine at C7, hydroxyl at C3).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ for CHBrO).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and dihedral angles, as demonstrated for structurally related bromobenzofurans .

Q. What solvent systems are optimal for chromatographic separation of dihydrobenzofuran derivatives?

Category: Method Development Non-polar to medium-polarity solvents (e.g., hexane/ethyl acetate in 4:1 v/v) are effective for separating brominated dihydrobenzofurans, as shown in analogous compounds . Adjust gradients based on TLC retention factors (R ~0.5 under similar conditions).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

Category: Crystallography and Material Design Halogen bonding (Br···O) and π-π stacking are critical. In related bromobenzofurans, Br atoms form interactions with sulfonyl oxygen atoms (distance ~3.3 Å), stabilizing dimeric structures. π-π interactions between aromatic rings (slippage ~1.8 Å) further propagate supramolecular chains . Computational modeling (e.g., DFT) can predict these interactions for novel derivatives.

Q. What strategies mitigate conflicting spectroscopic data during structural elucidation?

Category: Data Contradiction Analysis

- Case Study : If NMR signals for the hydroxyl group are inconsistent, consider dynamic effects (e.g., tautomerism) or solvent-dependent shifts.

- Resolution : Use deuterated solvents (DMSO-d) to stabilize hydrogen bonding or employ variable-temperature NMR to observe exchange broadening . Cross-validate with IR spectroscopy (O-H stretch ~3200–3600 cm).

Q. How can substituent effects on dihydrobenzofuran reactivity be systematically studied?

Category: Structure-Activity Relationships Design a matrix of derivatives with varying substituents (e.g., electron-withdrawing groups at C7, alkyl groups at C2). Monitor reaction kinetics (e.g., oxidation rates via UV-Vis) and correlate with Hammett parameters. For brominated analogs, steric effects from ortho-substituents may dominate over electronic effects .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Bromobenzofuran Derivatives

| Parameter | Value (from ) | Relevance to this compound |

|---|---|---|

| Dihedral Angle (Benzofuran vs. Substituent) | 77.37° | Predicts conformational flexibility |

| Halogen Bond (Br···O) | 3.335 Å | Guides co-crystal design for stability |

| π-π Interaction Distance | 3.884 Å | Informs supramolecular assembly strategies |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Example from Evidence |

|---|---|---|

| Column Chromatography | Purification of brominated intermediates | Hexane/EtOAc (4:1) |

| X-ray Diffraction | Absolute configuration determination | Crystallographic data |

| Variable-Temperature NMR | Resolving dynamic equilibria | Tautomerism analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.